REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([OH:16])([CH3:15])[CH3:14])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:17]I.[H-].[Na+].O>C1COCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([O:16][CH3:17])([CH3:15])[CH3:14])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.514 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
the solution was removed from the ice bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CONCENTRATION
|
Details
|
The quenched mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The ether layer was extracted with sodium bicarbonate twice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water, sodium thiosulfate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([OH:16])([CH3:15])[CH3:14])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:17]I.[H-].[Na+].O>C1COCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([O:16][CH3:17])([CH3:15])[CH3:14])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.514 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
the solution was removed from the ice bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CONCENTRATION
|
Details
|
The quenched mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The ether layer was extracted with sodium bicarbonate twice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water, sodium thiosulfate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([OH:16])([CH3:15])[CH3:14])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:17]I.[H-].[Na+].O>C1COCC1.C(OCC)(=O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]([O:16][CH3:17])([CH3:15])[CH3:14])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.13 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.514 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
CUSTOM
|
Details
|
the solution was removed from the ice bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the crude reaction mixture
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CONCENTRATION
|
Details
|
The quenched mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between diethyl ether and water
|
Type
|
EXTRACTION
|
Details
|
The ether layer was extracted with sodium bicarbonate twice
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water, sodium thiosulfate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.99 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |